4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a fluorine atom and a methyl group on the indenone structure imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a derivative of 1H-Inden-1-one , which is known to have various biological activities.
Mode of Action
It’s worth noting that indole derivatives have been investigated for antiviral activity against a broad range of rna and dna viruses . The specific interactions of this compound with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of fluorobenzene with methylcyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another approach involves the halogenation of 5-methyl-2,3-dihydro-1H-inden-1-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the fluorination.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenone derivatives.
Scientific Research Applications
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Comparison with Similar Compounds
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
5-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
5-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which may reduce its binding affinity and selectivity towards molecular targets.
4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in the combined presence of both the fluorine atom and the methyl group, which imparts distinct chemical and biological characteristics to the compound.
Properties
IUPAC Name |
4-fluoro-5-methyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFFJVAEGTLHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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